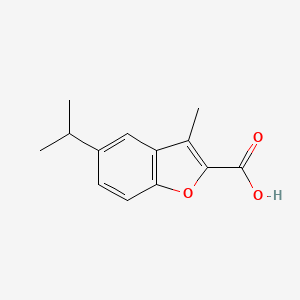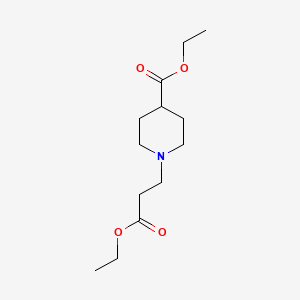![molecular formula C14H8N2O2 B12123260 Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- CAS No. 102353-99-1](/img/structure/B12123260.png)
Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-: is an organic compound with the molecular formula C14H8N2O2 It is characterized by the presence of a benzopyran ring fused with a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- typically involves the condensation of 2-oxo-2H-1-benzopyran-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzopyran moiety, which can exhibit fluorescence under certain conditions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- involves its interaction with specific molecular targets. The benzopyran moiety can interact with enzymes and receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
- Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-
- Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-
Uniqueness: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- stands out due to its unique combination of a benzopyran ring and propanedinitrile moiety This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Propiedades
Número CAS |
102353-99-1 |
|---|---|
Fórmula molecular |
C14H8N2O2 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
2-[1-(2-oxochromen-3-yl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N2O2/c1-9(11(7-15)8-16)12-6-10-4-2-3-5-13(10)18-14(12)17/h2-6H,1H3 |
Clave InChI |
KFBGSZIESUFNGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C#N)C#N)C1=CC2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)


![2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B12123209.png)

![(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12123224.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidinyl]methanamine](/img/structure/B12123230.png)
![2-[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]naphthalene](/img/structure/B12123238.png)
![2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123241.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12123243.png)
![4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid](/img/structure/B12123246.png)
![4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123248.png)


